2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine
Description
This compound is a pyrimidine derivative featuring a pyrazolo[1,5-a]pyrimidine core linked to a piperazine ring substituted with a cyclopropyl group. The piperazine linker introduces conformational flexibility, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7/c1-13-12-19(28-18(22-13)11-14(2)25-28)26-7-9-27(10-8-26)21-15(3)16(4)23-20(24-21)17-5-6-17/h11-12,17H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYSBNYWKAAFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4C)C)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as antitumor agents.
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit anticancer potential and enzymatic inhibitory activity. The compound likely interacts with its targets, leading to changes that inhibit the growth of cancer cells.
Biochemical Pathways
Given the reported antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that the compound may affect pathways related to cell proliferation and survival.
Result of Action
Given the reported antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that the compound may inhibit the growth of cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its cyclopropyl-piperazine linkage and dimethylpyrimidine substitutions. Below is a comparative analysis with structurally related pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations:
- Substituent Effects : The target compound’s cyclopropyl group may confer greater metabolic stability compared to aryl groups (e.g., phenyl in MK15) due to reduced susceptibility to oxidative metabolism .
- Steric and Electronic Features : The 5,6-dimethyl groups on the pyrimidine ring increase steric hindrance, which could limit off-target interactions compared to smaller substituents (e.g., fluorine in MK8) .
Research Findings and Implications
- Regioselectivity : The regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines (e.g., 4n) emphasizes the importance of reaction conditions in dictating substitution patterns, which likely applies to the target compound’s dimethylpyrimidine core .
- Pharmacological Potential: Compounds with trifluoromethyl groups (e.g., 4n) exhibit improved pharmacokinetic profiles, suggesting that the target’s cyclopropyl group may similarly enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
